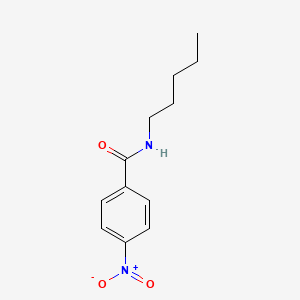![molecular formula C20H24N2O3 B11026620 2-(2-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11026620.png)
2-(2-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound characterized by the presence of methoxyphenyl groups and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate reacts with 1-(2-methoxyphenyl)piperazine under basic conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of complex organic molecules.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives, depending on the specific substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential pharmacological properties. The presence of the piperazine ring suggests that it may interact with biological receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular structures.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone involves its interaction with molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenylacetic acid
- 1-(2-Methoxyphenyl)piperazine
Uniqueness
Compared to similar compounds, 2-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone is unique due to the combination of methoxyphenyl groups and a piperazine ring within the same molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-5-3-7-16(18)15-20(23)22-13-11-21(12-14-22)17-8-4-6-10-19(17)25-2/h3-10H,11-15H2,1-2H3 |
InChI-Schlüssel |
BGHOLZVUENHNJD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)-4-oxobutanamide](/img/structure/B11026550.png)

![3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11026557.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11026561.png)
![3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B11026564.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11026569.png)
![5-oxo-N-(pyridin-2-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11026571.png)
![2-[1-(2-Hydroxy-1H-indol-3-YL)-8-methoxy-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-IJ]quinolin-1-YL]malononitrile](/img/structure/B11026582.png)
![6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-(4-methylpiperazin-1-yl)pyrimidin-4-ol](/img/structure/B11026588.png)
![3-amino-7-(2-methylphenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11026608.png)

![2-[(2-methylpropyl)amino]-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11026625.png)


